molecular formula C15H19F2NO3 B2713158 N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide CAS No. 2034386-37-1

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide

Cat. No. B2713158
CAS RN: 2034386-37-1
M. Wt: 299.318
InChI Key: MMTZHPOKHMEWNM-UHFFFAOYSA-N
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Description

“N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a cyclohexyl group (a six-membered carbon ring) with two fluorine atoms attached, as well as a benzamide group (a benzene ring attached to a carboxamide group) with two methoxy groups attached .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl and benzamide groups. The difluorocyclohexyl group would add elements of polarity and the potential for hydrogen bonding .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the difluorocyclohexyl group suggests the compound might have a relatively high molecular weight and could be quite polar .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide and its derivatives have been extensively studied in the field of medicinal chemistry. Research has focused on developing synthetic opioids as alternatives to opium-based derivatives, with a goal to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. A variety of cyclohexyl trans-1,2-diamines, related to this compound, have shown potent analgesic properties and diverse biological activities (Elliott, Brandt, & Smith, 2016).

2. Imaging and Diagnostic Applications

In diagnostic applications, similar compounds like 18F-ISO-1, which is structurally related to this compound, have been used in PET imaging for evaluating tumor proliferation in patients with malignant neoplasms. The correlation of tumor uptake of these compounds with Ki-67 and mitotic index suggests their potential in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

3. Material Science

In material science, derivatives of this compound have been used in synthesizing semiaromatic polyamides. These polyamides exhibit excellent thermal properties and good mechanical properties, indicating their suitability for applications in high-performance materials (Yan et al., 2016).

4. Analytical Chemistry

In analytical chemistry, similar compounds have been used in developing biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of these compounds in sensitive and specific analytical applications (Karimi-Maleh et al., 2014).

5. Organic Synthesis

In organic synthesis, the structure of this compound has influenced the development of novel synthetic routes and methodologies. For example, research on N,N'-diamidocarbene involved studies in C-H insertion and reversible carbonylation, showcasing the compound's influence on advancing organic synthetic techniques (Hudnall & Bielawski, 2009).

Mechanism of Action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the firing of neurons in the olivo-cerebellar network .

Mode of Action

This compound: acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of the firing rate is the key interaction of the compound with its target .

Biochemical Pathways

The action of This compound affects the biochemical pathway involving the Purkinje cells of the cerebellar cortex . These cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which in turn exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound has promising pharmacokinetic properties

Result of Action

The molecular and cellular effects of This compound ’s action involve a decrease in the firing of neurons in the olivo-cerebellar network . This is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-20-12-4-3-10(9-13(12)21-2)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTZHPOKHMEWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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